![molecular formula C14H22Br2N2O2 B15332924 1-[5-(Bromomethyl)-2-[(dimethylcarbamoyl)oxy]phenyl]-N,N,N-trimethylmethanaminium Bromide](/img/structure/B15332924.png)
1-[5-(Bromomethyl)-2-[(dimethylcarbamoyl)oxy]phenyl]-N,N,N-trimethylmethanaminium Bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[5-(Bromomethyl)-2-[(dimethylcarbamoyl)oxy]phenyl]-N,N,N-trimethylmethanaminium Bromide is a quaternary ammonium compound. It is known for its unique structure, which includes a bromomethyl group and a dimethylcarbamoyloxy group attached to a phenyl ring. This compound is often used in various chemical and biological applications due to its reactivity and functional properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(Bromomethyl)-2-[(dimethylcarbamoyl)oxy]phenyl]-N,N,N-trimethylmethanaminium Bromide typically involves multiple steps:
Bromomethylation: The initial step involves the bromomethylation of a phenyl ring. This can be achieved by reacting the phenyl compound with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Dimethylcarbamoylation: The next step involves the introduction of the dimethylcarbamoyloxy group. This can be done by reacting the bromomethylated phenyl compound with dimethylcarbamoyl chloride in the presence of a base like triethylamine.
Quaternization: The final step involves the quaternization of the amine group. This is achieved by reacting the intermediate compound with trimethylamine, resulting in the formation of the quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
化学反应分析
Types of Reactions
1-[5-(Bromomethyl)-2-[(dimethylcarbamoyl)oxy]phenyl]-N,N,N-trimethylmethanaminium Bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Hydrolysis: The dimethylcarbamoyloxy group can undergo hydrolysis under acidic or basic conditions, resulting in the formation of the corresponding phenol and dimethylcarbamic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include thiols, amines, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Major Products
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with a thiol would yield a thioether.
Hydrolysis: The major products are phenol and dimethylcarbamic acid.
Oxidation: The major products vary based on the oxidizing agent and conditions used.
科学研究应用
1-[5-(Bromomethyl)-2-[(dimethylcarbamoyl)oxy]phenyl]-N,N,N-trimethylmethanaminium Bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of surfactants, disinfectants, and other specialty chemicals.
作用机制
The mechanism of action of 1-[5-(Bromomethyl)-2-[(dimethylcarbamoyl)oxy]phenyl]-N,N,N-trimethylmethanaminium Bromide involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with nucleophilic sites on proteins and enzymes, leading to covalent modification.
Pathways Involved: The quaternary ammonium group can disrupt cell membranes, leading to cell lysis. Additionally, the compound can inhibit enzyme activity by modifying active site residues.
相似化合物的比较
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound used as a disinfectant and antiseptic.
Cetyltrimethylammonium Bromide: A surfactant used in various industrial applications.
Tetramethylammonium Bromide: A simpler quaternary ammonium compound used in organic synthesis.
Uniqueness
1-[5-(Bromomethyl)-2-[(dimethylcarbamoyl)oxy]phenyl]-N,N,N-trimethylmethanaminium Bromide is unique due to its specific functional groups, which confer distinct reactivity and applications. The presence of both a bromomethyl and a dimethylcarbamoyloxy group allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.
属性
分子式 |
C14H22Br2N2O2 |
|---|---|
分子量 |
410.14 g/mol |
IUPAC 名称 |
[5-(bromomethyl)-2-(dimethylcarbamoyloxy)phenyl]methyl-trimethylazanium;bromide |
InChI |
InChI=1S/C14H22BrN2O2.BrH/c1-16(2)14(18)19-13-7-6-11(9-15)8-12(13)10-17(3,4)5;/h6-8H,9-10H2,1-5H3;1H/q+1;/p-1 |
InChI 键 |
ZQRDOJIPLTWLFL-UHFFFAOYSA-M |
规范 SMILES |
CN(C)C(=O)OC1=C(C=C(C=C1)CBr)C[N+](C)(C)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B15332844.png)

![2,2'-Dimethyl-[1,1'-biphenyl]-3,3'-diamine](/img/structure/B15332859.png)

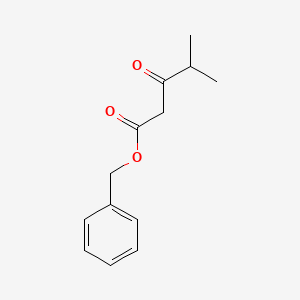
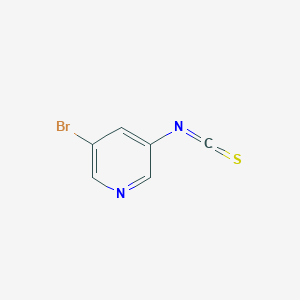
![Methyl 6-Chlorobenzo[c]isoxazole-3-carboxylate](/img/structure/B15332896.png)
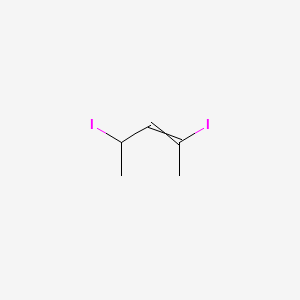
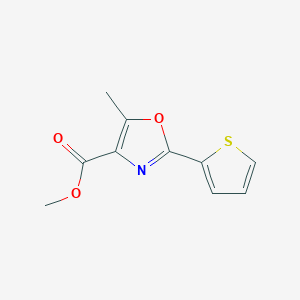
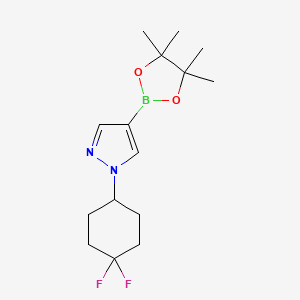
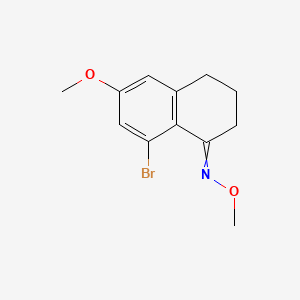
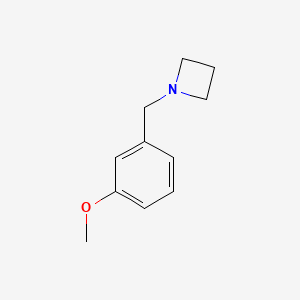
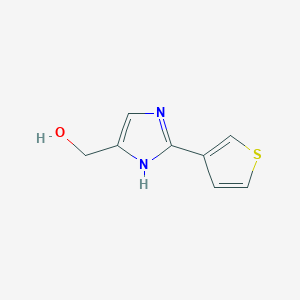
![1-Oxaspiro[5.7]tridecan-4-ol](/img/structure/B15332925.png)
